molecular formula C12H9NO3 B8728906 2-Hydroxy-3-nitrobiphenyl CAS No. 4291-30-9

2-Hydroxy-3-nitrobiphenyl

Cat. No. B8728906
CAS RN: 4291-30-9
M. Wt: 215.20 g/mol
InChI Key: IIBOYMCHHLZIKC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobiphenyl is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
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properties

CAS RN

4291-30-9

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

2-nitro-6-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8,14H

InChI Key

IIBOYMCHHLZIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-phenylphenol (3.00 g, 17.6 mmol) was dissolved in methylene chloride(40 ml) followed by the addition of sodium nitrate (1.65 g, 19.4 mmol). The addition of sulfuric acid (25 ml/3M) was then made, followed by addition of a catalytic amount of sodium nitrite. The mixture was allowed to stir. After 24 hrs, the reaction mixture was diluted with methylene chloride and extracted with water. The organic layer was dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(900 mg, 24%). 1H NMR (CD3COCD3): d 8.19 (d,1H), 7.79 (d,1H), 7.64 (d, 2H), 7.50 (t, 2H), 7.45 (t, 1H), 7.22 (t, 1H).
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3 g
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40 mL
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1.65 g
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25 mL
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Yield
24%

Synthesis routes and methods II

Procedure details

In step (1) of Reaction Scheme 1, a 2-hydroxybiphenyl of Formula II is nitrated using nitric acid in the presence of acetic acid to provide a 2-hydroxy-3-nitrobiphenyl of Formula III. A preferred method of carrying out this reaction is as follows. The biphenyl of Formula II is dissolved in glacial acetic acid at a temperature of 15° to 20° C. Concentrated nitric acid is then added thereto and the resulting mixture is stirred for a short period of time (usually less than about one hour). Thereafter the mixture is diluted with an equal volume of water. The 2-hydroxy-3-nitrobiphenyl of Formula III is separated from the mixture, usually as an oil, and is triturated with hot hexane and purified by chromotography. As an alternative to conducting step (1), known 2-hydroxy-3-nitrobiphenyls may be employed directly in step (2) below.
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